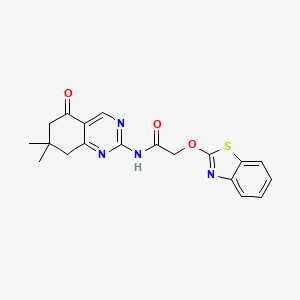

2-(1,3-benzothiazol-2-yloxy)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as quinazolin- and benzothiazol-yloxyacetamides, demonstrates the application of specific synthetic routes like the Bogert quinazoline synthesis for constructing quinazolin-6-ol building blocks, indicative of methods that might be applied to our compound of interest (Beaudegnies et al., 2016). Moreover, compounds with similar structures have been synthesized through various innovative routes, highlighting the complexity and creativity required in organic synthesis (Marinko et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds provides insights into the potential geometry and electronic distribution of our compound. Studies such as those by Bunev et al. (2013), detailing the crystal structure of N-(benzothiazole-2-yl)acetamide derivatives, offer a glimpse into how substituents like the benzothiazole group influence molecular conformation (Bunev et al., 2013).

Chemical Reactions and Properties

Compounds within this class engage in various chemical reactions, such as hydrolysis and photolysis, which are crucial for understanding their reactivity and potential applications. For instance, Wang et al. (2009) explored the hydrolysis and photolysis of a related quinol ester, providing valuable information on reaction pathways and intermediate species (Wang et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are vital for handling and application in various fields. Although specific data on our compound is scarce, related research on quinazolinone and benzothiazole derivatives can offer predictive insights into its behavior under different conditions.

Chemical Properties Analysis

The chemical properties, such as acidity (pKa), reactivity with nucleophiles, and electrophilic centers, are crucial for its chemical behavior. For example, Duran and Canbaz (2013) determined the pKa values of benzothiazole acetamide derivatives, which might suggest similar acid-base properties for our compound (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Potential

This compound is part of a broader class of chemicals that have been extensively studied for their anticancer properties. Research has shown that derivatives related to this compound, particularly those involving quinazoline and benzothiazole structures, exhibit significant anti-tumor activities. For instance, studies have demonstrated the synthesis of quinazolinones and their analogs as promising anticancer agents, showing broad-spectrum antitumor activity, including inhibiting growth in melanoma, leukemia, non-small cell lung cancer, colon cancer, and CNS cancer cell lines (Antypenko et al., 2016; Al-Suwaidan et al., 2016).

Antimicrobial Activity

Compounds featuring benzothiazole and quinazolinone frameworks have shown notable antimicrobial properties. Specifically, the synthesis and pharmacological evaluation of benzothiazole derivatives have revealed their potential in combating bacterial and fungal infections. These studies indicate that certain benzothiazole and quinazolinone derivatives possess light activity against various pathogens, including Klebsiella pneumoniae, and have been investigated for their analgesic and anti-inflammatory activities (Santagati et al., 1994).

Pharmacological Properties

Further research into the chemical structure of 2-(1,3-benzothiazol-2-yloxy)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide and related compounds has led to the discovery of their diverse pharmacological properties. These include activities as peptide deformylase inhibitors and potential roles in the treatment of diseases beyond cancer, such as antimicrobial resistance and inflammation (Apfel et al., 2001; Beaudegnies et al., 2016).

Structural and Chemical Studies

Research has not only focused on the pharmacological aspects but also on understanding the structural and chemical properties of these compounds. Studies have been conducted on the hydrolysis, photolysis, and other chemical behaviors of benzothiazol and quinazolinone derivatives, providing insights into their stability, reactivity, and mechanism of action (Wang et al., 2009).

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-yloxy)-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-19(2)7-13-11(14(24)8-19)9-20-17(21-13)23-16(25)10-26-18-22-12-5-3-4-6-15(12)27-18/h3-6,9H,7-8,10H2,1-2H3,(H,20,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEWTWBLOSEGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)COC3=NC4=CC=CC=C4S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-benzothiazol-2-yloxy)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4623248.png)

![N-(5-chloro-2-pyridinyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4623252.png)

![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4623260.png)

![2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4623273.png)

![butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4623286.png)

![3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride](/img/structure/B4623288.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4623294.png)

![1-(1,3-benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole](/img/structure/B4623297.png)

![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4623299.png)

![[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride](/img/structure/B4623315.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)

![3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4623331.png)